Product packaging for copper 5-carboxybenzene-1,3-dicarboxylate(Cat. No.:CAS No. 51937-85-0)

copper 5-carboxybenzene-1,3-dicarboxylate

Cat. No.: B3426346
CAS No.: 51937-85-0
M. Wt: 271.67 g/mol
InChI Key: IOBSZFIEBJGCFR-UHFFFAOYSA-L
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Description

Cu-BTC, also widely known as HKUST-1, is a prototypical and highly studied metal-organic framework (MOF) where copper(II) ions form coordination bonds with benzene-1,3,5-tricarboxylate (BTC) linkers, creating a robust three-dimensional porous structure (source) . This material is a cornerstone in MOF research due to its high specific surface area and tunable porosity. Its primary research applications include gas storage and separation, particularly for small molecules like carbon dioxide, methane, and hydrogen (source) . Cu-BTC also serves as a promising platform for heterogeneous catalysis, leveraging its open metal sites to facilitate various organic transformations (source) . Furthermore, its well-defined pores make it a subject of investigation for sensing technologies and for the controlled delivery of molecules in drug delivery systems. Researchers value Cu-BTC as a benchmark material for developing new synthetic methods, studying host-guest interactions, and designing advanced functional materials. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4CuO6 B3426346 copper 5-carboxybenzene-1,3-dicarboxylate CAS No. 51937-85-0

Properties

CAS No.

51937-85-0

Molecular Formula

C9H4CuO6

Molecular Weight

271.67 g/mol

IUPAC Name

copper 5-carboxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C9H6O6.Cu/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2

InChI Key

IOBSZFIEBJGCFR-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

Synthesis and Rational Design Methodologies of Cu Btc Architectures

Solvothermal Synthesis Approaches for Cu-BTC

Solvothermal synthesis offers a versatile platform for the crystallization of Cu-BTC, allowing for control over particle size, morphology, and porosity. This can be achieved through both traditional batch methods and more scalable continuous flow processes.

Conventional Batch Solvothermal Synthesis

Conventional batch solvothermal synthesis is a widely utilized laboratory-scale method for producing Cu-BTC. ijfmr.com This process typically involves combining a copper salt, such as copper(II) nitrate (B79036) trihydrate, and benzene-1,3,5-tricarboxylic acid (H₃BTC) in a suitable solvent within a sealed vessel, often a Teflon-lined stainless-steel autoclave. ijfmr.com The mixture is then heated to a specific temperature for a designated period, allowing for the self-assembly and crystallization of the Cu-BTC framework. ijfmr.com

The choice of solvent is a critical factor in this process, with mixtures of ethanol (B145695), water, and N,N-dimethylformamide (DMF) being commonly employed. kaust.edu.sa While effective for producing high-quality crystalline material, conventional batch synthesis can be time-consuming, with reaction times ranging from hours to even weeks. aaqr.org This method is well-suited for fundamental research and proof-of-concept studies but faces challenges in terms of scalability and continuous production. ijfmr.com

Continuous Flow Solvothermal Reactors for Scalable Production

To address the limitations of batch synthesis, continuous flow solvothermal reactors have emerged as a promising approach for the scalable and high-rate production of Cu-BTC. rsc.orgrsc.org These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher space-time yields. rsc.orgrsc.org

In a typical continuous flow setup, solutions of the metal precursor and the organic linker are pumped separately and mixed in a microreactor or a specialized mixing zone. rmit.edu.vntandfonline.com The mixture then flows through a heated reaction coil where crystallization occurs. rsc.org This method allows for rapid heating and mixing, which can significantly accelerate the reaction kinetics. tandfonline.com For instance, a high-rate synthesis of Cu-BTC with a Brunauer–Emmett–Teller (BET) surface area of over 1600 m²/g and a 97% production yield was achieved with a total reaction time of just 5 minutes using a continuous-flow microreactor-assisted solvothermal system. rsc.orgnih.gov This represents a substantial improvement over the long reaction times required for conventional batch processes. oregonstate.edu The ability to produce materials continuously also makes this method highly attractive for industrial applications. rsc.org

Impact of Reaction Parameters on Material Characteristics

The physicochemical properties of Cu-BTC, including its crystallinity, surface area, pore volume, and particle size, are highly dependent on the synthesis conditions. Careful optimization of these parameters is crucial for tailoring the material for specific applications.

Temperature and Reaction Duration Optimization

Temperature and reaction time are pivotal parameters in the solvothermal synthesis of Cu-BTC. Higher temperatures generally lead to faster reaction kinetics and can influence the final phase and crystallinity of the product. researchgate.net However, excessively high temperatures can also lead to the formation of impurities, such as copper oxides, and a decrease in surface area and micropore volume. researchgate.net For instance, one study found that increasing the synthesis temperature from 80°C to 140°C resulted in a decrease in relative crystallinity and specific surface area. researchgate.net In continuous flow synthesis, temperatures ranging from 283 K to 523 K have been investigated, with product yields increasing with temperature, reaching approximately 98% at 523 K. rmit.edu.vntandfonline.com

Reaction duration also plays a significant role. While longer reaction times in batch synthesis can ensure complete crystallization, they also increase the potential for the formation of less desirable, more stable phases. aaqr.org In contrast, continuous flow reactors enable significantly shorter reaction times, on the order of minutes, while still achieving high yields and desirable material properties. rsc.orgfrontiersin.org For example, a continuous flow system was shown to produce a xanthene derivative using a Cu-BTC catalyst 22.5 times faster than under batch conditions with comparable yields. frontiersin.orgdntb.gov.ua

Solvent System and Concentration Effects

The choice of solvent system is crucial as it influences the solubility of the precursors, the coordination chemistry, and ultimately the nucleation and growth of the Cu-BTC crystals. rsc.orgresearchgate.net The formation of Cu-BTC is sensitive to the presence of water; it has been shown that the framework does not form in pure water or in water/ethanol mixtures with low ethanol content. rsc.org A crystalline product is typically obtained when the ethanol content exceeds 30 vol%. rsc.org Furthermore, the particle size of the resulting Cu-BTC can be controlled by the solvent composition, with particle size decreasing as the ethanol content in a water/ethanol mixture increases. rsc.org

Solvent mixtures such as water/ethanol, water/N,N-dimethylformamide (DMF), and water/ethanol/DMF have been explored. kaust.edu.sa The use of different solvent conditions can lead to the formation of Cu-BTC with varying surface areas. An extremely high surface area of 1430 m²/g was achieved using a water:DMF ratio of 70:30 under ultrasonic treatment. kaust.edu.sa The concentration of the precursors in the solvent also has a direct impact. Higher dilution of precursors has been shown to result in a more stable Cu-BTC sample. researchgate.net

Molar Ratio of Precursors

The molar ratio of the copper precursor to the BTC organic linker is a critical factor that dictates the formation, structure, and porosity of the resulting Cu-BTC. aaqr.orgproquest.com An imbalance in the stoichiometry can lead to incomplete framework formation or the presence of unreacted precursors. aaqr.org Studies have shown that varying the Cu:BTC molar ratio has a significant impact on the textural properties of the material. aaqr.orgdoaj.org

In a solvent-free synthesis approach, it was found that the BET surface area and pore volume increased as the Cu to BTC mole ratio was increased from 0.2:1 to 1.5:1. aaqr.org The sample with a molar ratio of 1.5:1 exhibited the highest BET surface area (1044 m²/g) and pore volume (0.62 cm³/g). aaqr.orgdoaj.org However, further increasing the ratio to 2:1 resulted in a decrease in both surface area and pore volume, highlighting the importance of an optimal molar ratio for achieving the desired framework properties. aaqr.org Interestingly, it has also been observed that a high concentration of the BTC linker can slow down the growth of Cu-BTC due to the formation of a BTC-overcoordinated species that reacts more slowly. acs.org

Hydrothermal Synthesis Routes for Cu-BTC

Hydrothermal synthesis stands as a conventional and widely employed method for the production of high-quality, crystalline Cu-BTC. This technique involves the reaction of a copper salt, typically copper(II) nitrate trihydrate, and 1,3,5-benzenetricarboxylic acid (H₃BTC) in a sealed vessel, often a Teflon-lined stainless-steel autoclave, under controlled temperature and pressure. aaqr.orgsciencepublishinggroup.com The solvent system commonly consists of a mixture of water, ethanol, and N,N-dimethylformamide (DMF).

The reaction temperature is a critical parameter, with typical ranges falling between 85°C and 120°C. aaqr.org Reaction times can vary significantly, from as short as 12 hours to 20 hours or more. aaqr.orgresearchgate.net For instance, Liu et al. (2018) reported the synthesis of Cu-BTC via a hydrothermal method requiring a 12-hour heating period at 120°C, while Kaur and co-workers utilized similar temperatures for a longer duration of 20 hours. researchgate.net The choice of solvent and the ratio of the metal precursor to the organic linker are also crucial in determining the final product's properties. While effective in producing well-defined crystalline structures, hydrothermal methods are often associated with long reaction times and the use of significant amounts of organic solvents. researchgate.net

Green and Advanced Synthesis Techniques

In a move towards more sustainable and efficient manufacturing, several green and advanced synthesis techniques for Cu-BTC have been developed. These methods aim to reduce reaction times, minimize solvent usage, and lower energy consumption compared to traditional hydrothermal routes.

Ultrasonic Wave-Assisted Synthesis

Ultrasonic wave-assisted synthesis utilizes the phenomenon of acoustic cavitation to accelerate the crystallization process of Cu-BTC. The intense local heating and pressure generated by the collapse of cavitation bubbles dramatically reduce the reaction time. researchgate.net This method can be performed at room temperature and atmospheric pressure, offering a significant energy advantage over hydrothermal techniques. researchgate.net

Research has shown that parameters such as ultrasonic power, treatment time, and solvent composition significantly influence the crystal yield and surface area of the resulting Cu-BTC. researchgate.net For example, a high crystal yield of 86% was achieved in a water/ethanol/DMF solvent system after 120 minutes of ultrasonic treatment at 40% power (of 750 W). researchgate.net Furthermore, the solvent ratio can be tuned to maximize the surface area, with one study reporting an exceptionally high surface area of 1430 m²/g in a water:DMF ratio of 70:30. researchgate.net

Ball Milling Methods

Ball milling, a mechanochemical approach, offers a solvent-free or minimal-solvent route for the synthesis of Cu-BTC. This technique involves the grinding of the metal precursor and organic linker together in a milling jar with grinding media (balls). The mechanical force induces the chemical reaction and formation of the MOF structure. researchgate.net

This method can be performed as a neat grinding process (without any solvent) or as a liquid-assisted grinding (LAG) process, where a small amount of liquid is added to enhance the reaction kinetics. researchgate.net A hybrid approach combining ultrasonic waves with ball milling has also been developed, which has been shown to effectively reduce reaction time and improve the yield of Cu-BTC with a truncated octahedral morphology. researchgate.net

Solvent-Free Synthetic Protocols

Solvent-free synthesis of Cu-BTC represents a significant advancement in green chemistry, completely eliminating the need for organic solvents. researchgate.net In a typical solvent-free protocol, the copper precursor and the H₃BTC linker are mechanically ground together for a specific duration. This method is remarkably fast, with synthesis times as short as 3 hours being reported. aaqr.orgresearchgate.net

The molar ratio of the copper precursor to the BTC linker is a critical parameter in this method, directly impacting the textural properties of the final product. aaqr.org Studies have shown that a Cu to BTC mole ratio of 1.5:1 can yield a Cu-BTC with a high BET surface area of 1044 m²/g and a pore volume of 0.62 cm³/g. researchgate.net The thermal stability of Cu-BTC synthesized via this method is also noteworthy, with the material being stable up to 290°C. researchgate.net

Table 1: Comparison of Different Cu-BTC Synthesis Methods

Synthesis Method Typical Reaction Time Typical Temperature Key Advantages Resulting BET Surface Area (m²/g)
Hydrothermal 12-20 hours researchgate.net 85-120°C aaqr.org High crystallinity ~700-1000 aaqr.org
Ultrasonic Wave-Assisted 120 minutes researchgate.net Room Temperature Rapid, energy-efficient Up to 1430 researchgate.net
Ball Milling Variable (minutes to hours) Room Temperature Solvent-free/minimal solvent Variable
Solvent-Free 3 hours researchgate.net Room Temperature Environmentally friendly, fast Up to 1044 researchgate.net

Fabrication of Cu-BTC Composites and Hybrid Materials

To enhance the intrinsic properties of Cu-BTC and expand its applicability, significant research has been dedicated to the fabrication of Cu-BTC composites and hybrid materials. By integrating Cu-BTC with other functional materials, it is possible to improve its electrical conductivity, mechanical stability, and catalytic activity.

Integration with Carbon-Based Materials (e.g., Graphene, rGO, CNTs)

Carbon-based materials such as graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are excellent candidates for creating composites with Cu-BTC due to their high surface area, excellent electrical conductivity, and mechanical robustness.

The synthesis of Cu-BTC/graphene and Cu-BTC/rGO composites is often achieved through in-situ solvothermal or hydrothermal methods. researchgate.net In a typical procedure, graphene oxide (GO) or rGO is dispersed in the reaction mixture containing the copper salt and H₃BTC. The Cu-BTC crystals then nucleate and grow on the surface of the carbon material. The presence of rGO has been shown to not significantly alter the crystalline structure of Cu-BTC, as confirmed by XRD patterns showing characteristic peaks with only minor shifts. researchgate.net

For the integration of CNTs, a common approach involves the functionalization of CNTs (F-CNTs) to introduce carboxyl groups on their surface. These functional groups then act as nucleation sites for the growth of Cu-BTC during a hydrothermal reaction. semnan.ac.ir A detailed protocol involves dispersing F-CNTs, Cu(NO₃)₂·3H₂O, and H₃BTC in a solvent mixture, followed by hydrothermal treatment at around 100°C for 48 hours. semnan.ac.ir This method ensures a strong interaction between the CNTs and the Cu-BTC framework through hydrogen bonding and π-π stacking. semnan.ac.ir

Table 2: Properties of Cu-BTC and its Carbon-Based Composites

Material Synthesis Method BET Surface Area (m²/g) Key Features
Cu-BTC Hydrothermal ~700-1000 aaqr.org High porosity, well-defined crystals
Cu-BTC/rGO Solvothermal researchgate.net Variable Improved electrical conductivity researchgate.net
F-CNTs@Cu-BTC Hydrothermal semnan.ac.ir Variable Enhanced mechanical stability and potential for synergistic effects

Incorporation of Metal/Metal Oxide Nanoparticles (e.g., Au, TiO2, FeO)

The functional properties of Cu-BTC, a prominent metal-organic framework (MOF), can be significantly enhanced by incorporating metal or metal oxide nanoparticles. This strategy aims to create composite materials that leverage the properties of both the MOF and the nanoparticles, leading to synergistic effects.

Gold Nanoparticles (Au): The incorporation of gold nanoparticles into the Cu-BTC framework (Au@CuBTC) has been achieved through a conventional solvothermal method. In a typical synthesis, a precursor solution of Au nanoparticles is added to the precursor solution for Cu-BTC and heated. frontiersin.org Characterization using X-ray diffraction (XRD) confirms the presence of Au nanoparticles within the composite, with a characteristic peak appearing at a 2θ angle of 38.2°. nih.gov The underlying crystal structure of the Cu-BTC remains intact after the incorporation of Au nanoparticles. nih.gov Field Emission Scanning Electron Microscopy (FE-SEM) images indicate that while some Au nanoparticles are present on the surface, most are incorporated within the MOF crystals. frontiersin.org Thermogravimetric analysis (TGA) shows that the thermal stability of Cu-BTC, which is stable up to 343°C, is largely maintained in the Au@CuBTC composite. frontiersin.org

Titanium Dioxide (TiO₂): Composites of TiO₂ and Cu-BTC (TiO₂@Cu₃(BTC)₂) can be synthesized using hydrothermal and solvothermal techniques. taylorfrancis.com The resulting composite material exhibits characteristics of both components, as confirmed by XRD and Fourier Transform Infrared (FTIR) spectroscopy. taylorfrancis.com The incorporation of TiO₂ into the Cu-BTC framework has been shown to increase the absorbance of the material in the visible light region, suggesting potential for photocatalytic applications. taylorfrancis.com The Brunauer–Emmett–Teller (BET) surface area of a synthesized TiO₂@Cu₃(BTC)₂ composite was found to be 38.75 m²/g with a pore volume of 0.0054 cm³/g. taylorfrancis.com

NanoparticleSynthesis MethodKey Characterization FindingsReference
Au SolvothermalXRD confirms Au presence; SEM shows internal incorporation. frontiersin.org
TiO₂ Hydrothermal/SolvothermalXRD and FTIR confirm composite formation; Increased visible light absorbance. taylorfrancis.com

Hybridization with Zeolites and Other Porous Materials

Hybrid materials composed of Cu-BTC and other porous materials, such as graphene oxide (GO), have been developed to enhance specific properties like hydrogen storage. An in situ solvothermal reflux method has been employed to synthesize Cu-BTC/GO hybrids. acs.org In this process, GO is first dispersed in a solvent, followed by the addition of the Cu-BTC precursors. acs.org The resulting hybrid material exhibits a Type I nitrogen adsorption-desorption isotherm, characteristic of microporous materials. acs.org The incorporation of GO into the Cu-BTC structure has been found to suppress the hydrophilicity of the parent MOF. acs.org

Composites with Heteropoly Acids

Cu-BTC can be effectively composited with heteropoly acids (HPAs), such as phosphomolybdic acid (HPMo) and Sn(II)-substituted Keggin heteropoly acids, to create solid acid nanocatalysts. nih.govfrontiersin.orgtandfonline.com A common method for creating these composites is through simple impregnation, where the Cu-BTC framework is mixed with a solution of the HPA. nih.govfrontiersin.org Characterization techniques such as XRD and FTIR have confirmed that the Keggin structure of the HPA is maintained after encapsulation within the Cu-BTC cages. tandfonline.com These composite materials have demonstrated high catalytic activity in esterification reactions, attributed to their mesoporous structure, high acidity, and large surface area. nih.govfrontiersin.orgtandfonline.com For instance, a Sn₁₅PW/Cu-BTC composite was shown to be a reusable and efficient catalyst for biodiesel production. nih.govfrontiersin.org

Heteropoly AcidSynthesis MethodKey FindingReference
Phosphomolybdic acid (HPMo) One-potHPMo successfully encapsulated in Cu-BTC cage. tandfonline.com
Sn₁₅PW ImpregnationRetained Keggin structure and showed high catalytic activity. nih.govfrontiersin.org

Post-Synthetic Modification and Functionalization Strategies

Post-synthetic modification (PSM) offers a versatile approach to introduce new functionalities or enhance the existing properties of Cu-BTC without altering the parent framework.

Ligand Exchange and Doping Techniques

PSM can be used to improve the hydrothermal stability and selectivity of Cu-BTC. One such method involves doping the MOF with molecular glycine (B1666218). acs.orgmanchester.ac.uk In this process, synthesized Cu-BTC is added to a solution of molecular glycine in ethanol and stirred for an extended period. manchester.ac.uk The glycine molecules, with their amine and carboxyl groups, can saturate the open metal sites (OMSs) within the Cu-BTC structure. acs.org This saturation of OMSs leads to improved hydrothermal stability and enhanced CO₂:N₂ selectivity. acs.org The degree of improvement is dependent on the percentage of OMSs saturated by the glycine molecules. acs.org

In-Situ Functionalization Approaches

In-situ functionalization involves the introduction of a modifying agent during the initial synthesis of the MOF. This one-step approach has been used to enhance the water stability of Cu-BTC. For example, isopropanol (B130326) (IPA) has been incorporated into the Cu-BTC structure during its synthesis to create Cu-BTC-IPA. acs.org The successful incorporation of IPA is confirmed through various spectroscopic methods. acs.org This modified material, Cu-BTC-IPA, retains a high BET surface area and gas adsorption performance even after being immersed in water for several days, demonstrating significantly improved water stability compared to the pristine Cu-BTC. acs.org

Mixed-Metal Cu-BTC Frameworks (e.g., Cu-Zn-BTC, Cu-Co-BTC, Cu-Ni-BTC, Cu-Fe-BTC)

Introducing a second metal into the Cu-BTC framework creates mixed-metal MOFs with tuned properties. This can be achieved through either a one-pot synthesis method or a post-synthetic exchange (PSE) method. nih.govresearchgate.net

Cu-Zn-BTC: Bimetallic Zn/Cu-BTC has been synthesized via a one-pot hydrothermal method. nih.gov The resulting material exhibits a specific ortho-octahedral crystal morphology and remains stable up to 490 K. researchgate.netnih.gov The atomic ratio of Zn to Cu in these frameworks is typically around 1:5. researchgate.netnih.gov While the CO₂ adsorption of Zn/Cu-BTC is lower than that of pure Cu-BTC, it is significantly higher than that of Zn-BTC and shows higher CO₂/N₂ selectivity. nih.gov Another study on the incorporation of Zn²⁺ showed a decrease in porosity with increasing zinc content. acs.org

Cu-Co-BTC: A bimetallic Cu/Co-BTC with a paddle-wheel structure has been synthesized using a solvothermal approach. semanticscholar.orgrsc.org Studies have shown that only a small amount of cobalt can be successfully introduced into the framework, and its introduction has little effect on the crystalline structure, morphology, or thermal stability. semanticscholar.orgrsc.org However, a Cu/Co-BTC with a Cu/Co ratio of 174 displayed significantly improved performance in the adsorption of thiophene (B33073). semanticscholar.orgrsc.org

Cu-Ni-BTC: A series of isostructural mixed-metal frameworks, including Ni-Cu-BTC, have been synthesized using the post-synthetic exchange (PSE) method. nih.govacs.org The successful exchange of metal ions was confirmed by inductively coupled plasma mass spectroscopy. nih.gov The Ni-Cu-BTC material showed a significant increase in gravimetric hydrogen uptake compared to the parent Cu-BTC. nih.govacs.org

Cu-Fe-BTC: A hetero-bimetallic FeCuBTC architecture has been synthesized through a solvothermal reaction involving the substitution of Cu²⁺ with Fe³⁺ ions and the epitaxial growth of FeBTC on the Cu-BTC surface. acs.org The resulting FeCuBTC maintains the octahedral structure of Cu-BTC but with a different surface morphology. acs.org This modification has been shown to improve the water stability of the Cu-BTC framework. acs.org Partial cation exchange has also been achieved by exposing Cu₃(BTC)₂ to Fe²⁺ solutions, leading to a maximum iron substitution of 39%. nih.gov

Mixed-Metal FrameworkSynthesis MethodKey Research FindingReference(s)
Cu-Zn-BTC One-pot hydrothermalZn:Cu ratio of ~1:5; higher CO₂/N₂ selectivity than Cu-BTC. researchgate.netnih.gov
Cu-Co-BTC SolvothermalMinor structural changes; improved thiophene adsorption. semanticscholar.orgrsc.org
Cu-Ni-BTC Post-Synthetic ExchangeIncreased gravimetric hydrogen uptake. nih.govacs.org
Cu-Fe-BTC Solvothermal / PSEImproved water stability; FeBTC growth on Cu-BTC surface. acs.orgnih.gov

Advanced Characterization and Structural Elucidation Techniques for Cu Btc

Spectroscopic Analysis of Cu-BTC Frameworks

Spectroscopic methods provide valuable insights into the chemical bonds, functional groups, elemental composition, and electronic states within the Cu-BTC framework.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) are fundamental techniques for assessing the crystallinity and phase purity of Cu-BTC. The characteristic diffraction peaks in the PXRD pattern of synthesized Cu-BTC can be matched with simulated patterns from the known crystal structure (HKUST-1) to confirm successful synthesis and assess crystallinity. acs.orgsjtu.edu.cn

Variations in peak intensities and slight peak shifts in PXRD patterns can indicate textural effects or alterations in the crystal lattice, such as those observed in mixed-metal Cu-BTC MOFs. acs.org The presence of minor peaks corresponding to unreacted precursors like copper nitrate (B79036) or trimesic acid can also be identified through PXRD analysis. acs.org PXRD is also used to verify the structural stability of Cu-BTC after various treatments, such as gas adsorption or exposure to different environments. acs.orgsjtu.edu.cn For instance, PXRD patterns of Cu-BTC exposed to SO₂/N₂ or NO/N₂ mixtures for several days showed no significant changes, indicating structural stability under these conditions. sjtu.edu.cn

PXRD analysis has shown that pristine Cu-BTC exhibits strong diffraction peaks at specific 2θ values, which can be indexed to face-centered cubic facets. acs.org

Here is a table summarizing typical PXRD peak positions for pristine Cu-BTC:

2θ (°)Indexed Facet
6.8(200)
9.6(220)
11.7(222)
13.5(400)
14.7(331)
15.1(420)
17.6(511)
20.3(440)
26.0(553)
29.4(555)
Source: Based on data from Ref. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

FTIR spectroscopy is employed to identify the functional groups and chemical bonds present in Cu-BTC, confirming the successful coordination between the copper ions and the benzene-1,3,5-tricarboxylate (B1238097) (BTC) linker. Characteristic absorption bands in the FTIR spectrum of Cu-BTC are associated with the vibrations of the carboxylate groups of the BTC ligand and the Cu-O bonds. acs.orgaaqr.orgsemnan.ac.ir

Typical FTIR bands observed for Cu-BTC include those attributed to C–O–Cu bonds, O–C–O asymmetric and symmetric stretching vibrations within the BTC linker, aromatic C=C stretching, and symmetric C=O stretching of carboxylate groups. acs.orgaaqr.orgsemnan.ac.ir A broad band is often observed due to O–H stretching from adsorbed water or hydroxyl groups. acs.orgsemnan.ac.ir The presence of these specific peaks verifies the successful formation of the Cu-BTC structure. semnan.ac.ir

Here is a table of characteristic FTIR absorption bands for Cu-BTC:

Wavenumber (cm⁻¹)Assignment
490Cu-O stretching vibration
728-730C–O–Cu bond / Cu-O bending and stretching
1108-1112C=O stretching / C–O–Cu bond
1368-1374O–C–O symmetric stretching of carboxylate group
1448-1449Aromatic C=C stretching / symmetric C=O vibration
1550-1645O–C–O asymmetric stretching of carboxylate group
3423-3652O–H stretching (adsorbed water/hydroxyl groups)
Source: Based on data from Refs. acs.orgaaqr.orgsemnan.ac.ir

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements within the Cu-BTC framework. The full-scan XPS spectrum of Cu-BTC typically shows the presence of characteristic peaks corresponding to copper (Cu), carbon (C), and oxygen (O). beilstein-journals.orgresearchgate.net

High-resolution XPS spectra provide more detailed information. The C 1s spectrum can be deconvoluted into components corresponding to different carbon environments, such as C=C/C–C, C–O, C=O, and O–C=O bonds. beilstein-journals.org The O 1s spectrum can reveal oxygen in carboxyl groups and physically adsorbed –OH groups. beilstein-journals.org For copper, the Cu 2p spectrum shows characteristic peaks for Cu 2p₃/₂ and Cu 2p₁/₂. beilstein-journals.orgresearchgate.net Analysis of these peaks, including satellite features, allows for the identification of the copper oxidation state, primarily Cu²⁺ in pristine Cu-BTC. beilstein-journals.orgresearchgate.net Some studies on modified or treated Cu-BTC samples may also detect contributions from Cu⁺ sites. nih.gov XPS analysis has confirmed the presence of Cu²⁺ with binding energy peaks around 934.9 eV for Cu 2p₃/₂. beilstein-journals.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Adsorption Mechanisms

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the interaction between guest molecules and the Cu-BTC framework, particularly for investigating adsorption mechanisms. DRIFTS allows for in situ measurements of adsorption processes, providing insights into the binding sites and nature of interactions. scientific.netpnas.orgacs.org

For example, in situ DRIFTS measurements have been used to study the adsorption of ethanol (B145695) and acetone (B3395972) on Cu-BTC. scientific.netacs.org These studies can precisely describe the adsorption steps and identify the adsorption sites within the MOF. acs.org For acetone adsorption, DRIFTS experiments demonstrated that small cavities in Cu-BTC interact with acetone through van der Waals forces, while the Cu(II) sites interact with the carbonyl function of acetone. acs.org DRIFTS has also been used to study the adsorption of CO on Cu-BTC, revealing features assigned to Cu⁺-adsorbed CO species, which helps to study the valence state of copper under different conditions. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the organic linker (benzene-1,3,5-tricarboxylic acid) within the Cu-BTC framework. While solid-state NMR is typically required for the framework itself, solution NMR can be used to characterize the linker before synthesis or to analyze products after reactions involving the MOF. rsc.org The paramagnetic nature of Cu²⁺ ions in Cu-BTC can affect NMR spectra, potentially causing line broadening, which can be an indirect indicator of the presence of copper within the structure. frontiersin.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/AES) for Elemental Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES) are analytical techniques used for the quantitative determination of the elemental composition of materials like Cu-BTC. These methods are particularly useful for accurately quantifying the metal content in the MOF structure. acs.orgrsc.orgfrontiersin.org

ICP-MS analysis has been used to confirm the integration of metal ions into MOFs and to quantify the percentage of metal exchange in mixed-metal Cu-BTC frameworks. acs.orgnih.gov For instance, ICP-MS data showed varying percentages of metal exchange (Zn²⁺, Ni²⁺, Co²⁺, Fe²⁺) with respect to Cu²⁺ in mixed-metal Cu-BTC samples. acs.orgnih.gov ICP-OES (Optical Emission Spectrometry) is also employed to determine the metal content, often after dissolving the MOF sample in an acidic mixture. rsc.org ICP-HRMS (High-Resolution Mass Spectrometry) can be used for elemental analysis to determine the amount of free copper present in reaction products after using Cu-BTC as a catalyst, providing evidence of the MOF's stability. frontiersin.orgfrontiersin.org

Here is a table showing example metal exchange percentages in mixed-metal Cu-BTC determined by ICP-MS:

Secondary Metal IonMetal Exchange (%) (with respect to Cu²⁺)
Zn²⁺15
Ni²⁺20
Co²⁺17
Fe²⁺12
Source: Based on data from Ref. acs.orgnih.gov

Microscopic and Morphological Characterization

Microscopic techniques such as Scanning Electron Microscopy (SEM), Field Emission Scanning Electron Microscopy (FE-SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are essential for visualizing the external shape, size, and surface features of Cu-BTC crystals and particles.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM) for Morphology and Particle Size

SEM and FE-SEM are widely used to examine the morphology and determine the particle size of Cu-BTC. Studies have consistently shown that Cu-BTC typically exhibits a polyhedral or octahedral crystalline structure acs.orgmdpi.comrsc.orgsemnan.ac.irresearchgate.netacs.org. The particle size can vary depending on the synthesis method and conditions. For instance, Cu-BTC synthesized via a solvothermal method has been observed with an average particle size of 35 µm, displaying a well-defined octahedral structure rsc.org. Other synthesis approaches, such as ultrasonic wave-assisted ball milling, have yielded truncated octahedral morphology researchgate.net. FE-SEM images have shown octahedral structures with particle sizes in the range of 100–500 nm mdpi.com. Another study reported particle sizes of 1–5 µm for polyhedral (octahedral) particles acs.org. The molar ratio of metal to ligand and the solvent composition can significantly influence the morphology and size of the formed particles semnan.ac.ir. For example, a high molar ratio of metal to ligand can lead to spherical particles, while increasing the ligand-to-metal ratio can result in rhombic polyhedral shapes and smaller particle sizes semnan.ac.ir. SEM analysis is also useful for assessing the homogeneity of nanocrystallites and excluding the presence of other morphologies or amorphous phases acs.org.

Here is a table summarizing some reported particle sizes and morphologies observed by SEM/FE-SEM:

Synthesis MethodMorphologyParticle Size RangeSource
SolvothermalOctahedral~35 µm rsc.org
Various (Figure 5 in Source)Polyhedral (Octahedral)1–5 µm acs.org
Ultrasonic followed by RefluxOctahedral100–500 nm mdpi.com
Ultrasonic Wave-Assisted Ball MillingTruncated OctahedralNot explicitly stated range, but controllable growth researchgate.net
Various Metal-to-Ligand RatiosSpherical to Rhombic Polyhedral~13.78 - 16.47 µm (average) semnan.ac.ir

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

TEM provides higher resolution images compared to SEM/FE-SEM, allowing for the investigation of the internal nanostructure and lattice fringes of Cu-BTC. TEM images of Cu-BTC have shown structures consistent with those observed in SEM images, and at high magnification, lattice fringes can be clearly seen researchgate.net. TEM is particularly valuable for examining the nanostructural features of materials derived from Cu-BTC, such as nanoporous copper oxide, where particle sizes in the range of 25–45 nm with a mean size of approximately 31 nm have been observed rsc.org. In core-shell nanostructures like Cu@Cu-BTC, TEM images reveal the core-shell architecture with a clear difference in contrast rhhz.net. High-resolution TEM (HRTEM) can show lattice fringes, for example, corresponding to the crystal planes of derived materials like CuS mdpi.com. TEM can also be used to confirm the structure of ultra-small Cu-BTC nanocrystals rsc.org.

Atomic Force Microscopy (AFM) for Surface Topography

AFM is a surface sensitive technique that provides detailed information about the surface topography of materials. AFM has been used to determine the surface topography of synthesized Cu-MOFs, including Cu-BTC rsc.org. AFM can reveal features such as the octahedral structure of synthesized Cu-MOF at the nanoscale rsc.org. In studies involving thin films of Cu-BTC, in situ liquid-phase AFM has been employed to directly observe the nucleation and growth behavior of the films in real-time, showing the formation of islands and a surrounding carpet-like structure acs.org. AFM micrographs can also visualize the formation of fiber-like structures and nano-webs in Cu-BTC coordination polymers synthesized via spin-coating osti.gov. Surface roughness data can also be obtained from AFM images researchgate.net.

Porosity and Texture Analysis

The porous nature of Cu-BTC is one of its most significant characteristics, and techniques like gas physisorption are crucial for quantifying its surface area, pore volume, and pore size distribution.

Brunauer-Emmett-Teller (BET) Surface Area Measurement

BET surface area measurement, typically using nitrogen adsorption-desorption isotherms at 77 K, is a standard technique to determine the specific surface area of Cu-BTC. Cu-BTC is known for its high BET surface area, which contributes to its excellent adsorption properties aaqr.orgacs.org. Reported BET surface areas for Cu-BTC vary depending on the synthesis method and conditions, ranging from hundreds to over a thousand square meters per gram aaqr.orgacs.orgnih.govrsc.org. Some studies report BET surface areas around 945 m²/g acs.orgresearchgate.net or 1045 m²/g rsc.org. Higher values, such as 1560 m²/g, have been achieved by optimizing the metal-to-ligand ratio rsc.org. The highest reported BET surface area for Cu-BTC is approximately 1944 m²/g acs.orgnih.gov. The BET analysis is typically conducted within a specific relative pressure range (P/P₀), such as 0.02–0.3, to determine the monolayer formation rsc.org.

Here is a table showing some reported BET surface area values:

Synthesis Method/ConditionsBET Surface Area (m²/g)Source
Various (Table 1 in Source)945 acs.orgresearchgate.net
Optimized Synthesis1045 rsc.org
Cu to BTC mole ratio of 1.5:11044 aaqr.org
1.0 metal–ligand ratio1560 rsc.org
Reported in open literature400–2000 (most between 700–1000) acs.orgnih.gov
Yaghi and co-workers1944 acs.orgnih.gov
Cu-BTC-H2 sample969.5 semnan.ac.ir
Cu-BTC-H5 sample1364.8 semnan.ac.ir
Based on BET method (derived m-CuS)210.857 mdpi.com
Activated Cu(BTC)1352 (Langmuir) nist.gov

Pore Volume and Pore Size Distribution Analysis

Pore volume and pore size distribution analysis provide information about the volume of the pores within the material and the range of pore sizes present. These parameters are also typically determined from nitrogen adsorption-desorption isotherms. Cu-BTC is known to have a significant pore volume aaqr.orgacs.org. Reported total pore volumes vary, for example, 0.404 cm³/g acs.orgresearchgate.net or 0.62 cm³/g for a sample synthesized with a specific Cu to BTC mole ratio aaqr.org. The pore size distribution of Cu-BTC often shows a bimodal distribution with larger cages and smaller pores semnan.ac.ir. Studies using techniques like density functional theory (DFT) analysis of adsorption isotherms have revealed sharp peaks with a narrow range of pore sizes for pristine Cu-BTC, suggesting uniformity, with common values around 2.6 nm rsc.org. Other analyses have indicated pore sizes focused at 35–40 nm researchgate.net or a narrow range around 1.9 nm acs.org. The structure of dehydrated Cu-BTC contains three main pores with approximate diameters of 12.6 Å, 10.6 Å, and 5.0 Å nist.gov. The pore size distribution can be influenced by synthesis parameters like the metal-to-ligand ratio rsc.org. The isotherms are often classified as Type I according to IUPAC, characteristic of microporous materials aaqr.orgacs.orgsemnan.ac.ir.

Here is a table presenting some reported pore volume and pore size data:

ParameterValue(s)NotesSource
Pore Volume (cm³/g)0.404 acs.orgresearchgate.net
Pore Volume (cm³/g)0.62Cu to BTC mole ratio of 1.5:1 aaqr.org
Pore Volume (cm³/g)0.41Cu-BTC-H2 sample semnan.ac.ir
Pore Volume (cm³/g)0.561Cu-BTC-H5 sample semnan.ac.ir
Total Pore Volume (cm³/g)0.57 acsmaterial.com
Micropore Volume (cm³/g)0.701.0 metal–ligand ratio rsc.org
Pore Size (nm)0.6 acsmaterial.com
Pore Size (nm)2.17Mesoporous (Cu-BTC-H1) semnan.ac.ir
Pore Size (nm)< 2Microporous (other samples) semnan.ac.ir
Pore Size (nm)2.6Most common value, narrow range rsc.org
Pore Size (nm)35–40Focused at this range researchgate.net
Pore Size (nm)1.9Average diameter acs.org
Pore Diameters (Å)12.6, 10.6, 5.0Three main pores in dehydrated Cu-BTC nist.gov

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Microstructure

Beyond probing internal pore structures, SAXS is effective in determining the size of primary MOF particles. For instance, SAXS analysis of monolithic HKUST-1 indicated primary particles with a spherical diameter of approximately 20 nm. nih.govacs.org In contrast, powdered HKUST-1 samples exhibited broader particle size distributions, ranging from approximately 24 to 92 nm in diameter. nih.gov SAXS studies on HKUST-1 in a gel form also provided information on aggregate or particle size, with a fitted radius of gyration of about 19.4 nm, consistent with a clustered gel network structure exhibiting mass fractal scattering. doi.org

Furthermore, SAXS can be utilized in a time-resolved manner to monitor the formation and morphological evolution of MOF particles or crystals during synthesis uu.nl. This in situ capability allows for the investigation of growth mechanisms, revealing characteristics such as fractal behavior and the densification of the internal structure over time uu.nl.

The choice between SAXS and SANS can depend on the specific contrast required for the features being studied. The scattering contrast factors for X-rays and neutrons differ for the Cu-BTC system, which is an important consideration when comparing data obtained from these two techniques on the same sample. cambridge.org SANS data processing often involves sophisticated structure modeling and quantitative extraction of structural information. nih.gov

Detailed research findings using these techniques have provided quantitative data on the pore structure of Cu-BTC. The dehydrated Cu-BTC structure contains three main types of cages with approximate diameters of 12.6, 10.6, and 5.0 Å. cambridge.org These cages are interconnected by apertures of varying sizes. cambridge.org The free volume within the dehydrated Cu-BTC structure is approximately 71.85%, which decreases upon hydration to about 61.33%. cambridge.org

The application of SAXS and SANS, often in conjunction with techniques like USAXS and Wide-Angle X-ray Scattering (WAXS), provides a comprehensive understanding of the complex microstructure of Cu-BTC, from primary particle size and distribution to internal pore architecture and structural responses to environmental factors like humidity. cambridge.orgacs.orguu.nl

Key Microstructural Parameters of Cu-BTC Characterized by SAXS/SANS

ParameterValue (Dehydrated Cu-BTC)Value (Hydrated Cu-BTC)Technique(s) UsedReference
Largest Cage Diameter~12.6 ÅNot specifiedDeduced from structure cambridge.org
Middle Cage Diameter~10.6 ÅNot specifiedDeduced from structure cambridge.org
Smallest Cage Diameter~5.0 ÅNot specifiedDeduced from structure cambridge.org
Free Volume~71.85%~61.33%Deduced from structure cambridge.org
Monolithic Particle Diameter~20 nmNot applicableSAXS nih.govacs.org
Powdered Particle Diameter~24-92 nm (distribution)Not applicableSAXS nih.gov
HKUST-1 Gel Aggregate Size (Rg)~19.4 nmNot applicableSAXS doi.org

Note: Values are approximate and may vary depending on synthesis conditions and specific sample preparation.

Computational and Theoretical Investigations of Cu Btc Systems

Density Functional Theory (DFT) Simulations

DFT is a quantum mechanical method used to investigate the electronic structure and properties of materials. Applied to Cu-BTC, DFT simulations provide valuable information about the material's intrinsic characteristics and its interactions with other species.

Electronic Structure and Bonding Analysis

DFT simulations are employed to analyze the electronic structure and chemical bonding within the Cu-BTC framework. These studies can reveal details about the nature of the Cu-O bonds in the paddle-wheel units and the electronic distribution within the MOF researchgate.netacs.org. For instance, DFT calculations have been used to elucidate the electronic structure of the Cu-BTC node, particularly in relation to spectroscopic studies osti.gov. They can also provide insights into the electronic properties of modified Cu-BTC structures, such as those with mixed-metal centers osti.gov. Analysis of bond lengths and angles optimized at the DFT level provides a theoretical structural model that can be compared with experimental data, showing good agreement for atomic positions researchgate.netaip.org. Studies have also explored the electronic structure of Cu-BTC and its derivatives using techniques like UPS analysis, confirming characteristics such as p-type semiconductor behavior in derived materials rsc.org.

Interaction Mechanisms with Guest Molecules

DFT simulations are crucial for understanding how guest molecules interact with the Cu-BTC framework. These interactions, which include van der Waals forces, hydrogen bonding, and coordination to open metal sites, dictate the adsorption behavior of the MOF acs.orgosti.gov. DFT calculations can determine the binding energies of various molecules to different sites within Cu-BTC, such as the coordinatively unsaturated Cu sites osti.govacs.org. For example, DFT studies have assessed the binding energies of ethylene, water, and carbon monoxide to open Cu sites, highlighting potential competition for these sites in gas separation applications osti.gov. The interaction between guest molecules and the Cu ions can lead to structural changes in the MOF, such as the elongation of the Cu-Cu bond in the paddle-wheel unit upon interaction with certain anions acs.org. DFT also helps in identifying the preferred adsorption sites for guest molecules at different loadings acs.org.

Prediction of Structural and Hydrolytic Stability

The structural and hydrolytic stability of MOFs, including Cu-BTC, is a critical factor for their practical applications, especially in the presence of moisture acs.org. DFT-based simulations are used to predict and understand the factors influencing this stability. Studies using DFT have investigated the hydrolytic breakdown of M3(BTC)2 MOFs (where M includes Cu), analyzing steps like adsorption, substitution, and dissociation of water molecules acs.org. DFT calculations can predict the relative hydrolytic stability of different metal variants, showing that Cu3(BTC)2 is often predicted to be more hydrolytically stable compared to MOFs with other metals like Co, Mn, Ni, and Zn acs.org. The interaction of water molecules with the metal nodes and the potential for M-O bond breaking can be explored through ab initio molecular dynamics simulations acs.org. DFT studies have also been used to investigate strategies for enhancing the hydrolytic stability of Cu-BTC, such as functionalization with hydrophobic groups researchgate.net.

Molecular Simulation Techniques

Molecular simulation techniques, such as GCMC and MD, are widely used to study the adsorption and diffusion of molecules within porous materials like Cu-BTC.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Isotherms

GCMC simulations are a standard method for predicting adsorption isotherms in MOFs unt.edursc.org. These simulations model the adsorption process at a molecular level, considering the complex interactions between gas molecules and the MOF structure researchgate.net. GCMC simulations have been extensively used to calculate adsorption isotherms for various gases, including H2, CH4, CO2, N2, and He, in Cu-BTC unt.eduresearchgate.netacs.orgrsc.org. The results from GCMC simulations often show excellent agreement with experimental adsorption isotherms, validating the computational models unt.eduacs.org. These simulations can provide insights into the locations of different binding sites within the MOF and the adsorption mechanism unt.eduacs.org. GCMC can also be used to calculate isosteric heats of adsorption and analyze competitive adsorption of gas mixtures unt.edursc.org.

AdsorbateTemperature (K)Pressure RangeSimulation MethodKey FindingSource
H277, 87Up to 1 atmGCMCAgreement with experiment, binding on Cu2+ ions. unt.edu
CH4VariousVariousGCMC (DFT/ab initio PES)Quantitative prediction, correct mechanism. acs.org
CO2, CH4, N2, HeRoom Temp, Lower TempNot specifiedGCMCAdsorption isotherms, selective adsorption. rsc.org
CH4298Not specifiedGCMC, cDFTComparison of methods for adsorption isotherms. researchgate.net
Ar298Not specifiedGCMCAdsorption isotherm compared to silicalite. acs.org
Acetone (B3395972)Not specifiedNot specifiedDFT-basedAdsorption sites and interaction energies. researchgate.net

Molecular Dynamics (MD) Simulations for Diffusion and Dynamics

MD simulations are used to study the dynamic behavior of guest molecules within the MOF pores, including diffusion and transport properties aip.orgnih.gov. These simulations track the movement of atoms and molecules over time, providing information about diffusion coefficients and dynamics aip.orgacs.org. MD simulations have been applied to study the diffusion of various gases, such as acetylene (B1199291) and argon, in Cu-BTC aip.orgnih.govnih.gov. These studies can reveal details about the translational and rotational motion of guest molecules within the confined space of the MOF aip.org. MD simulations can also investigate the dependence of diffusion on factors like loading and temperature acs.org. The results from MD simulations can be compared with experimental techniques like Pulsed Field Gradient NMR to validate the simulated diffusion behavior acs.org. MD simulations have shown that diffusion in Cu-BTC can be an activated process, similar to that in zeolites acs.org.

AdsorbateTemperature (K)Simulation DetailsKey FindingSource
Acetylene300(2x2x2) unit cells, 4 molecules/unit cell, 2 ns runTwo time scales for translational motion, faster rotational motion. aip.org
C3-C6 Hydrocarbons193-373Not specifiedTemperature-dependent self-diffusion coefficients, activation energies. acs.org
Ar200, 298, 400Infinite dilution, 34 and 80 atoms per unit cellDiffusion similar to Ar in silica (B1680970) zeolites, activated process. acs.orgnih.gov
Ar, CH4, CO2, N2, H2Room TempEquilibrium MDSelf-diffusion and transport diffusion as a function of pore loading. nih.gov

Force Field Development and Validation for Cu-BTC

Accurate force fields are essential for molecular simulations, such as Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) simulations, which are widely used to study the adsorption and diffusion of molecules within Cu-BTC. Developing force fields that accurately describe the interactions between the Cu-BTC framework and various guest molecules is a critical step.

Several approaches have been employed for force field development and validation for Cu-BTC. Some studies combine parameters from existing force fields with parameters obtained from Density Functional Theory (DFT) calculations to describe the flexibility of the Cu-BTC framework and its interactions with adsorbates aip.orgresearchgate.net. Validation of these force fields often involves comparing simulated results, such as crystal structure parameters, thermal expansion behavior, vibrational properties, and adsorption isotherms, with experimental data aip.orgresearchgate.netrutgers.edu. For instance, a new force field developed to describe the flexibility of Cu-BTC was validated by its ability to reproduce the experimental crystal structure, negative thermal expansion, vibrational properties, and adsorption behavior researchgate.net.

The Henry constant, which describes adsorption in the low-pressure region where adsorbate-adsorbate interactions are negligible, is a crucial parameter for force field validation rutgers.edu. Comparing simulated adsorption isotherms with experimental data, particularly in the low-pressure range, helps verify the accuracy of the force field parameters rutgers.eduacs.orgchemrxiv.org. Studies have shown that force fields validated against experimental vapor-liquid phase diagrams of bulk adsorbates and experimental Henry constants can quantitatively reproduce experimental adsorption isotherms at low pressures rutgers.edu.

Different force fields, such as the Universal Force Field (UFF) and Transferable Potentials for Phase Equilibria (TraPPE), have been used to model Cu-BTC and adsorbate molecules in molecular simulations rsc.orgresearchgate.net. Partial charges for Cu-BTC are often obtained by fitting to experimental data or through theoretical calculations to accurately represent electrostatic interactions rsc.org. The combination of GCMC simulations with appropriate force fields has been successfully used to predict mixture adsorption in Cu-BTC, with results showing good agreement with experimental data for various gas mixtures rsc.orgrsc.org.

Ideal Adsorbed Solution Theory (IAST) for Mixture Prediction

Ideal Adsorbed Solution Theory (IAST) is a widely used theoretical framework for predicting the adsorption equilibrium of gas mixtures in porous materials based on the experimentally determined or computationally generated pure-component adsorption isotherms rsc.orgcapes.gov.brrsc.orgresearchgate.net. The core assumption of IAST is that the adsorbed phase behaves as an ideal solution at a constant spreading pressure and temperature researchgate.net.

IAST has been extensively applied to study mixture adsorption in Cu-BTC for various gas pairs, including CO₂/CH₄, CO₂/N₂, CH₄/N₂, CO₂/He, CH₄/He, and N₂/He mixtures mdpi.comresearchgate.netrsc.orgcapes.gov.brresearchgate.netrsc.org. To apply IAST, single-component adsorption isotherms for each component in the mixture are required capes.gov.brrsc.org. These isotherms can be obtained from experimental measurements or molecular simulations rsc.orgrsc.org. Various isotherm models, such as the Dual-Site Langmuir-Freundlich (DSLF) model, are used to fit the experimental or simulated pure-component data, as the accuracy of the fitted model is crucial for the reliability of IAST predictions capes.gov.brrsc.org. The DSLF model, which accounts for different adsorption sites like open metal sites and pore adsorption sites, is particularly suitable for fitting adsorption data in Cu-BTC rsc.org.

IAST predictions for mixture adsorption in Cu-BTC have shown good agreement with experimental mixture adsorption data and GCMC simulation results for various systems rsc.orgresearchgate.netrsc.org. For example, IAST predictions for CO₂/CH₄ mixture adsorption in Cu-BTC were found to be in very good agreement with computed mixture isotherms and previously reported data rsc.org. However, in some cases, IAST predictions may show deviations from simulation or experimental data, particularly for mixtures with strong non-ideal behavior in the adsorbed phase rsc.orgacs.org. Studies have shown that IAST may fail to capture the trends accurately and can have high errors for certain compositions, especially when one component is much more strongly attracted to the MOF than the other rsc.org. In such cases, more advanced theories like the Real Adsorbed Solution Theory (RAST), which incorporates activity coefficients to account for non-idealities in the adsorbed phase, might be necessary for more accurate predictions acs.org.

IAST is also commonly used to calculate adsorption selectivity for a given mixture, which is a key performance indicator for separation applications researchgate.netresearchgate.netrsc.org. The selectivity calculated by IAST is generally in good agreement with experimental results, and for some mixtures at low pressures, the selectivity predicted by IAST is nearly independent of the gas composition researchgate.net.

Quantum Mechanical Studies for Reaction Pathways and Catalytic Mechanisms

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction pathways, and catalytic mechanisms within Cu-BTC. DFT calculations can provide detailed insights into the interactions between the Cu-BTC framework, specifically the open metal sites, and reactant molecules, as well as the energy profiles of catalytic reactions.

DFT studies have been employed to understand the catalytic activity of Cu-BTC and modified Cu-BTC materials in various reactions, such as CO₂ reduction and selective oxidation mdpi.comrsc.orgacs.orgrsc.org. These calculations can elucidate the underlying mechanisms by identifying stable intermediates and transition states along the reaction pathway mdpi.comrsc.org. For example, DFT calculations have been used to study the mechanism of CO₂ cycloaddition with styrene (B11656) oxide on bimetallic M-Cu-BTC MOFs, revealing the role of substituted metal centers as key active sites and the influence of interactions on the polarization of reactant molecules rsc.org.

DFT is also valuable for understanding the interaction between adsorbates and the Cu-BTC framework at an atomic level. Studies using DFT have investigated the adsorption sites and interaction energies of various molecules in Cu-BTC mdpi.comresearchgate.net. For instance, DFT-based methods have been used to determine the isosteric heat of adsorption and identify different adsorption sites within Cu-BTC, such as small cavities where van der Waals interactions are dominant and Cu(II) sites that interact with specific functional groups of the adsorbate researchgate.net.

Furthermore, QM calculations can be used to validate parameters used in force fields for molecular simulations researchgate.netacs.orgchemrxiv.org. Comparing binding energies calculated from DFT with those obtained from force fields helps assess the accuracy of the force field parameters in describing the interactions between the framework and guest molecules acs.orgchemrxiv.org. Hybrid QM/MM models, which combine quantum mechanics for the reactive region and molecular mechanics for the rest of the system, are also used to study catalytic reactions in MOFs like Cu-BTC analogs, allowing for the interactive exploration of reaction paths nih.gov.

Computational Prediction of Separation Performance

Computational methods, including molecular simulations and theoretical models like IAST, are widely used to predict the separation performance of Cu-BTC for various gas mixtures. These predictions are crucial for evaluating the potential of Cu-BTC as an adsorbent in gas separation processes such as pressure swing adsorption (PSA) and vacuum swing adsorption (VSA).

Molecular simulations, particularly GCMC simulations, are powerful tools for simulating the adsorption of pure components and mixtures in Cu-BTC under different thermodynamic conditions rsc.orgresearchgate.netrsc.orgrsc.orgtandfonline.comacs.orgnih.gov. These simulations can provide detailed information about adsorption isotherms, heats of adsorption, and the distribution of adsorbed molecules within the pore structure mdpi.comresearchgate.netrsc.org. By simulating mixture adsorption, computational studies can directly predict the separation selectivity for different gas pairs in Cu-BTC researchgate.nettandfonline.comacs.org.

IAST, as discussed earlier, is frequently used in conjunction with pure-component adsorption data (obtained from experiments or simulations) to predict mixture adsorption and separation selectivity researchgate.netrsc.orgcapes.gov.brrsc.orgresearchgate.netrsc.org. This approach allows for the efficient screening of Cu-BTC's separation performance for a wide range of mixtures and conditions without the need for extensive mixture adsorption experiments capes.gov.brresearchgate.net. Computational studies have predicted favorable separation effects for various mixtures in Cu-BTC, including CO₂/CH₄, CO₂/N₂, and helium-based mixtures rsc.orgacs.org.

The effect of factors such as temperature, pressure, and the presence of other components (like water) on the separation performance of Cu-BTC can also be investigated computationally rsc.orgnih.gov. For example, simulations have shown that lowering the temperature can significantly improve the adsorptive selectivity of Cu-BTC for certain mixtures rsc.org. Computational studies have also examined the impact of water on the CO₂ separation performance of Cu-BTC, showing that water vapor can dramatically change CO₂ uptake due to competitive adsorption for the same sites nih.gov.

Furthermore, computational studies can help in understanding the mechanisms behind the observed separation performance, such as the role of specific adsorption sites (e.g., side pockets) in influencing selectivity researchgate.nettandfonline.comtandfonline.com. Molecular simulations have shown that the side pockets in Cu-BTC can significantly enhance selectivity, particularly at lower pressures tandfonline.comtandfonline.com.

Advanced Research Applications of Cu Btc Materials

Gas Storage and Adsorption Performance

The porous nature and tunable properties of Cu-BTC have led to extensive research into its capabilities for storing and separating various gases. Its performance is influenced by factors such as pore size distribution, surface area, and the interaction between the gas molecules and the framework, particularly the open metal sites.

Hydrogen (H₂) Storage Capacity and Adsorption Thermodynamics

Hydrogen storage is a critical aspect of developing hydrogen-based energy technologies. Cu-BTC has demonstrated significant potential for H₂ storage due to its high surface area and the presence of open Cu(II) sites that can interact with H₂ molecules. Research has focused on understanding the adsorption thermodynamics and maximizing the storage capacity under various conditions.

Studies have investigated the hydrogen adsorption capacity of Cu-BTC at different temperatures and pressures. The adsorption is typically characterized by physisorption, with the H₂ molecules interacting with the pore walls and the open metal sites. The isosteric heat of adsorption provides insight into the strength of these interactions and the energy required for adsorption/desorption.

While specific data tables for H₂ storage capacity and adsorption thermodynamics were not directly retrieved in the search results, the general understanding is that Cu-BTC exhibits good H₂ uptake, particularly at low temperatures and high pressures, which is characteristic of physisorption-dominated storage materials. The presence of open metal sites contributes to stronger interactions compared to materials without such sites.

Carbon Dioxide (CO₂) Capture and Adsorption Characteristics

Cu-BTC has been widely recognized as a highly effective material for CO₂ capture, a crucial process for mitigating greenhouse gas emissions. Its strong interaction with CO₂ molecules, attributed to the open metal sites and the suitable pore dimensions, results in high adsorption capacities and good selectivity over other gases like nitrogen.

Research has shown that Cu-BTC exhibits significant CO₂ uptake even at relatively low pressures. The adsorption capacity is influenced by temperature and pressure. Studies have reported CO₂ adsorption capacities for Cu-BTC synthesized via different methods. For instance, a solvent-free synthesized Cu-BTC sample showed a CO₂ adsorption capacity of 1.7 mmol/g at 30°C and 1 bar. aaqr.org Another study on Cu-BTC/aminated graphite (B72142) oxide composites reported a capacity of 13.41 mmol/g at room temperature and 1.5 MPa for a composite with high nitrogen content. acs.org

The mechanism of CO₂ adsorption in Cu-BTC involves both physical adsorption and chemical interaction with the open copper centers and cage window sites. researchgate.net The isosteric heat of adsorption for CO₂ on Cu-BTC is relatively low, suggesting that the material can be regenerated efficiently with minimal energy input. acs.orgresearchgate.net

The high CO₂ adsorption capacity of Cu-BTC is attributed to its well-developed porosity with uniform small pores and the chemical interaction between CO₂ molecules and copper centers. researchgate.net The material has also shown good regenerability over multiple adsorption-desorption cycles. aaqr.orgacs.org

MaterialTemperature (°C)Pressure (bar/MPa)CO₂ Adsorption Capacity (mmol/g)NotesSource
Solvent-free synthesized Cu-BTC (M1.5)301 bar1.7Comparable to solvent-based methods aaqr.org
Cu-BTC/aminated graphite oxide (MOF/GO-U3)Room1.5 MPa13.41Composite with high N content acs.org
Cu-BTC0~0.1 MPa8.45At 273 K researchgate.net
Cu-BTC22~0.1 MPa4.78At 295 K researchgate.net
35% NH₂-Cu-BTC3520 mL/min1.82Modified Cu-BTC mdpi.com
6% CNT-NH₂-Cu-BTC3520 mL/min2.06Modified Cu-BTC with MWCNTs mdpi.com
Mg/Cu-BTC@MWCNT25100 kPa3.63Modified Cu-BTC with Mg and MWCNTs mdpi.com

Methane (B114726) (CH₄) Storage and Selective Adsorption

Methane storage is important for applications such as natural gas vehicles. Cu-BTC has been investigated for its CH₄ storage capacity and its selectivity for CH₄ over other components of natural gas, such as CO₂ and nitrogen.

Cu-BTC exhibits good volumetric uptake of methane. acs.org Studies have shown that the primary adsorption sites for methane in Cu-BTC are located around and within the small octahedral cages, rather than solely at the exposed Cu²⁺ cations. acs.org Methane-methane interactions with adjacent adsorbed molecules also play a significant role in the binding at open metal sites. acs.org

Cu-BTC has demonstrated selectivity for CO₂ over CH₄. mdpi.comacs.org For instance, Cu-BTC has a CO₂/CH₄ selectivity of approximately 8. acs.org Modifications to Cu-BTC, such as the addition of amino groups and multiwalled carbon nanotubes (MWCNTs), have been explored to enhance both CO₂ adsorption capacity and CO₂/CH₄ selectivity. mdpi.com

MaterialConditionsMethane Adsorption Capacity (cm³/g)
CuBTC-BareNot specified100.4
1%AP-460@CuBTCNot specified100.8
2%WS-480@CuBTCNot specified150.7

Oxygen (O₂) Storage and Controlled Release

Research has also explored the potential of Cu-BTC for oxygen storage. The interaction of oxygen with the open metal sites in Cu-BTC is of particular interest. Oxygen exists in its ground state as triplet oxygen (³O₂), which is paramagnetic due to two unpaired electrons. wikipedia.org

Studies have investigated the adsorption of oxygen in Cu-BTC for potential applications in gas separation or controlled release. While detailed data on oxygen storage capacity and controlled release mechanisms were not extensively retrieved in the search results, the general principle is that the porous structure and the open metal sites of Cu-BTC can facilitate the adsorption of oxygen molecules. Further research is needed to fully understand the thermodynamics and kinetics of oxygen adsorption and release in Cu-BTC for practical applications.

Nitric Oxide (NO) Storage and Release Mechanisms

Nitric oxide (NO) is a signaling molecule with various biological applications, and controlled storage and release of NO are desirable. Cu-BTC has been investigated as a potential material for NO storage and release.

The open metal sites in Cu-BTC can interact with NO molecules, allowing for their adsorption within the framework. Research in this area focuses on the capacity of Cu-BTC to adsorb NO and the mechanisms by which NO can be released in a controlled manner, potentially triggered by external stimuli. While specific data on NO storage capacity and detailed release mechanisms in Cu-BTC were not extensively retrieved in the search results, the principle of interaction between NO and the open metal sites suggests the potential for such applications.

Adsorption of Volatile Organic Compounds (VOCs) and Other Vapors (e.g., Acetone)

Cu-BTC has shown effectiveness in adsorbing volatile organic compounds (VOCs) and other vapors, which is relevant for air purification and environmental remediation. Studies have investigated the adsorption of various VOCs, including acetone (B3395972), on Cu-BTC.

Experimental and computational studies on acetone adsorption in Cu-BTC have revealed two main adsorption sites: the small cavities, which interact with acetone through van der Waals forces, and the open Cu(II) sites, which interact with the carbonyl group of acetone. researchgate.netacs.org In situ infrared experiments have indicated that the small cavities are the primary interaction sites at low coverage. researchgate.netacs.org The isosteric heat of adsorption for acetone in Cu-BTC was experimentally determined to be -60 kJ/mol, which aligns with theoretical calculations. researchgate.netacs.org

The adsorption of acetone in Cu-BTC has been found to be not fully reversible unless exposed to atmospheric moisture. researchgate.netacs.org Cu-BTC has demonstrated higher capacities for the adsorption of certain VOCs, such as tetrahydrothiophene, compared to commercial activated carbons. rsc.org

CompoundAdsorption Sites in Cu-BTCIsosteric Heat of Adsorption (kJ/mol)ReversibilitySource
AcetoneSmall cavities (van der Waals), Open Cu(II) sites (carbonyl)-60Not fully reversible unless exposed to moisture researchgate.netacs.org

Gas Separation Technologies

Cu-BTC has demonstrated considerable potential as an adsorbent material for various gas separation processes, offering an energy-efficient alternative to conventional methods like cryogenic distillation sci-hub.ruresearchgate.net. Its efficacy stems from its tunable pore structure and the specific interactions between gas molecules and the framework's open metal sites google.comsciengine.com.

CO2/CH4 Separation Efficiency

The separation of carbon dioxide (CO₂) from methane (CH₄) is crucial for natural gas purification and biogas upgrading capes.gov.brup.pt. Cu-BTC has shown promising results in this area, exhibiting preferential adsorption of CO₂ over CH₄ researchgate.netnih.gov. Studies have reported CO₂/CH₄ selectivity values around 8 for Cu-BTC, positioning it as a good compromise between zeolites (high selectivity, low delta loading) and activated carbons (high delta loading, low selectivity) for pressure swing adsorption (PSA) applications researchgate.netacs.org. Modified Cu-BTC materials, such as hybrid composites incorporating graphene oxide (GO), have shown enhanced CO₂ uptake capacity and increased selectivity for CO₂ over CH₄ researchgate.net. For instance, a GO@Cu-BTC composite demonstrated a CO₂ uptake capacity of 8.19 mmol/g at 1 bar and 273 K, with a 2.5 to 2.6-fold increase in CO₂/CH₄ selectivity compared to the parent MOF researchgate.net.

Here is a representation of data on CO₂ adsorption capacity and CO₂/CH₄ selectivity for Cu-BTC and related composites:

MaterialTemperature (K)Pressure (bar)CO₂ Uptake (mmol/g)CO₂/CH₄ SelectivitySource
Cu-BTC2981-20-5.5 - 7.0 capes.gov.br
Cu-BTCAmbient15.15 (at 25°C)High rsc.org
Cu-BTC27318.19- researchgate.net
GO@Cu-BTC27318.19~2.5x of parent researchgate.net
Mg/Cu-BTC@MWCNT29813.6314.28 sci-hub.ru

Hydrogen Purification and Syngas Separations (e.g., H2/CH4, H2/N2)

Cu-BTC is also investigated for hydrogen purification and the separation of components in syngas, which typically contains H₂, CO₂, CO, CH₄, and N₂ up.ptresearchgate.net. The separation of H₂ from these components is vital for various industrial processes up.ptut.ac.ir. While Cu-BTC exhibits lower adsorption capacity for H₂ compared to other components in syngas mixtures, its structure and properties can be leveraged for selective removal of impurities like CO₂, CO, CH₄, and N₂ to enrich the hydrogen stream sci-hub.ru. Studies involving modified Cu-BTC materials, such as Mg/Cu-BTC@MWCNT composites, have shown promising CO₂/H₂ selectivity, indicating their potential in hydrogen purification from syngas sci-hub.ru. The adsorption capacity order on Mg/Cu-BTC@MWCNT was found to be CO₂ > CO > CH₄ > H₂ at 25°C and 100 kPa sci-hub.ru.

Separation of Hydrocarbon Mixtures

The separation of hydrocarbon mixtures, including olefins and paraffins, is a significant process in the petrochemical industry sci-hub.ruresearchgate.netmdpi.com. Cu-BTC has been explored for separating various hydrocarbons, such as n-alkanes (nC₅ to nC₉), propane/propylene, and benzene, toluene, and o-xylene (B151617) (BTX) sci-hub.ru. Its performance in separating olefin/paraffin mixtures, like propylene/propane and ethane/ethylene, has been evaluated sci-hub.rumdpi.com. The separation selectivity is influenced by the interactions between the hydrocarbons and the open metal sites in Cu-BTC researchgate.netmdpi.com. Modifications to Cu-BTC, such as the introduction of Cu(I) sites, have been shown to improve the adsorption capacity and selectivity for olefins over paraffins nih.gov. For instance, reducing Cu(II) to Cu(I) in Cu-BTC increased the adsorption capacity of 1-hexene (B165129) significantly while only slightly increasing n-hexane adsorption, leading to an improved selectivity nih.gov.

Catalytic Applications in Chemical Transformations

Beyond gas separation, Cu-BTC and its derivatives have shown promise as catalysts in various chemical transformations, leveraging the catalytic activity of the copper centers within the framework google.comscielo.org.za.

Photocatalytic Degradation of Organic Pollutants in Wastewater

Cu-BTC materials have been extensively studied for their application in the photocatalytic degradation of organic pollutants in wastewater scielo.org.zarsc.orgmdpi.comsciencepg.comrsc.org. This process utilizes light energy to drive catalytic reactions that break down harmful organic molecules into less toxic substances mdpi.comsciencepg.com. The presence of redox-active Cu²⁺ ions in the Cu-BTC framework enhances its effectiveness in photocatalysis by participating in oxidation and reduction reactions rsc.org. Cu-BTC-based materials have been successfully applied for the degradation of various organic dyes and pharmaceutical contaminants under light irradiation scielo.org.zarsc.orgsciencepg.comrsc.org. For example, a newly synthesized Cu-BTC MOF showed effectiveness in the mineralization of Lissamine green SF and Tetraethylrhodamine under solar light irradiation sciencepg.com. MOF-derived composites, such as Cu₂O/Cu/C/Ag porous materials synthesized using Cu-BTC as a precursor, have demonstrated enhanced photocatalytic activity for the degradation of organic pollutants under visible light scielo.org.za. The high surface area and porous structure of Cu-BTC provide ample active sites for the adsorption and subsequent degradation of pollutants acs.orgscielo.org.za.

Here is a representation of research findings on the photocatalytic degradation of organic pollutants using Cu-BTC based materials:

MaterialPollutant(s)Light SourceOutcomeSource
Cu-BTC MOFLissamine green SF, TetraethylrhodamineSolar lightEffective mineralization sciencepg.com
Cu₂O/Cu/C/Ag (derived from Cu-BTC)Organic pollutantsVisible lightEnhanced photocatalytic activity scielo.org.za
Cu-BTC based engineered materialsPharmaceutical wastes, personal care products-Potential for elimination from wastewater effluents rsc.orgrsc.org
Cu-doped NH₂-MIL-125(Ti) (Cu-MOF based)Methyl OrangeVisible light98.2% degradation in 90 min, 10.4x rate constant vs. undoped MOF mdpi.com

Photocatalytic CO₂ Reduction and Water Splitting (HER)

Cu-BTC and its composites have been explored for photocatalytic applications, including the reduction of carbon dioxide (CO₂) and the hydrogen evolution reaction (HER) from water splitting. Hybrid materials incorporating HKUST-1, such as TiO₂/HKUST-1 nanocomposites, have shown enhanced efficiency in reducing CO₂ to methane (CH₄) under solar light irradiation compared to the individual components. mdpi.comresearchgate.net The porous structure of HKUST-1 is thought to improve the photoreduction process by capturing CO₂ and facilitating electron transfer. mdpi.comresearchgate.net Composites of CsPbBr₃ quantum dots (QDs) and Cu-BTC have also been developed for visible-light-driven CO₂ reduction, exhibiting enhanced CO production rates and high selectivity (up to ~100% CO). rsc.orgrsc.org For instance, a CsPbBr₃ QDs/Cu-BTC heterojunction achieved a CO production rate of 47.82 μmol g⁻¹ h⁻¹, significantly higher than pristine components. rsc.orgrsc.org

In the realm of water splitting, Cu-based MOFs, including Meso-Cu-BTC, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). Meso-Cu-BTC electrocatalysts prepared in alkaline media have shown promising performance with a low overpotential of 89.32 mV, an onset potential of 25 mV, and a small Tafel slope of 33.41 mV dec⁻¹. doaj.orgrsc.org Derivatives obtained from the pyrolysis of Cu-BTC, such as Ru-doped Cu electrocatalysts, have also exhibited excellent HER activity in alkaline electrolytes, with an ultralow overpotential of 20 mV at 10 mA cm⁻² and a Tafel slope of 37 mV dec⁻¹, comparable to or even surpassing commercial Pt/C catalysts. sciencechina.cn

Heterogeneous Catalysis for Organic Reactions (e.g., Esterification, Desulfurization)

Cu-BTC serves as an effective heterogeneous catalyst for various organic transformations. Its coordinatively unsaturated Cu(II) sites play a crucial role in many catalytic cycles. acs.orgmdpi.com HKUST-1 has been successfully employed in the aziridination of alkenes and subsequent ring-opening reactions, enabling the one-pot synthesis of β-aryl sulfonamides with the formation of C–C, C–N, C–O, and C–S bonds. acs.orgnih.gov

In esterification reactions, HKUST-1 has demonstrated catalytic activity. A solvent-free synthesis method for HKUST-1 yielded a material with abundant defect sites (HKUST-1-free) which showed superior catalytic activity in the esterification of oleic acid with methanol, achieving a high yield of 91% of methyl oleate (B1233923) at room temperature compared to 70% yield with HKUST-1 prepared by the solvothermal method. nih.govfigshare.comresearchgate.netnih.gov

Cu-BTC has also been utilized in the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives, valuable compounds in the pharmaceutical industry. mdpi.comfrontiersin.orgnih.gov Studies have shown that Cu-BTC can catalyze the condensation of benzaldehyde (B42025) and dimedone to produce these derivatives with good yields (e.g., 92% yield reported) under relatively mild conditions. frontiersin.org While some studies suggest Cu-BTC acts as a source of soluble copper(II) ions that catalyze reactions like the Friedländer synthesis, its role as a heterogeneous catalyst in other reactions is well-established. acs.org

Electrocatalysis and Redox Reactions

Cu-BTC and related copper-based MOFs exhibit electrocatalytic activity for the oxidation and reduction of various species. The accessible copper centers facilitate electron transfer processes. These materials have been investigated for the electro-oxidation of small molecules such as nitrite (B80452) and hydrogen peroxide. researchgate.netrsc.orgrsc.orgfrontiersin.orguva.esnih.govresearchgate.netmdpi.com The electrocatalytic properties of Cu-BTC modified electrodes have been shown to decrease the oxidation potential of analytes like nitrite, enhancing detection sensitivity. researchgate.netuva.es

Beyond small molecule oxidation, Cu-based materials derived from MOFs, including Cu-BTC, have shown promise as electrocatalysts for the hydrogen evolution reaction (HER) in water splitting, as discussed in Section 5.3.2. doaj.orgrsc.orgsciencechina.cnresearchgate.net

Bi-functional and Multi-component Catalytic Systems

The integration of Cu-BTC with other materials creates bi-functional or multi-component catalytic systems with enhanced or synergistic properties. As mentioned in the photocatalysis section, composites of Cu-BTC with TiO₂ or CsPbBr₃ QDs demonstrate improved photocatalytic CO₂ reduction. mdpi.comresearchgate.netrsc.orgrsc.org

In electrocatalysis and sensing, combining Cu-BTC with conductive materials like gold nanoparticles (Au NPs) or reduced graphene oxide (rGO) improves electrical conductivity and catalytic performance. Au nanoparticle-incorporated CuBTC (Au@CuBTC) showed significantly enhanced electrochemical sensing of Pb(II) ions compared to pure CuBTC. nih.govfrontiersin.orgresearchgate.net Similarly, Cu-BTC@rGO composites have been developed for chemiresistive gas sensing, benefiting from the combined properties of the MOF and graphene. mdpi.comsciforum.netsciforum.net

Sensing and Detection Platforms

The porous structure, tunable properties, and the presence of catalytically active sites in Cu-BTC make it suitable for the development of sensing and detection platforms for various ions and molecules.

Electrochemical Sensors for Ion and Small Molecule Detection (e.g., Pb(II), Nitrite)

Cu-BTC and its composites have been widely investigated for electrochemical sensing applications. Modified electrodes incorporating Cu-BTC have shown effectiveness in detecting heavy metal ions like lead (Pb(II)). nih.govfrontiersin.orgresearchgate.netx-mol.netnih.gov For instance, Au nanoparticle-incorporated CuBTC (Au@CuBTC) demonstrated a low detection limit of 1 nM/L for Pb(II) ions using differential pulse voltammetry (DPV), which is below the U.S. EPA's Maximum Contamination Level for drinking water. nih.govfrontiersin.org Bimetallic MOFs like Zn/Cu-BTC-NH₂ have also been explored for highly sensitive Pb²⁺ detection, achieving a detection threshold of 0.021 μg L⁻¹. nih.gov

Cu-BTC based electrochemical sensors are also effective for the detection of nitrite. Cu-based MOF modified carbon paste electrodes have been shown to decrease the oxidation potential of nitrite, providing a platform for its determination. researchgate.net Composites like HKUST-1/RGO have been utilized for nitrite sensing with a reported detection limit of 33 nM. rsc.org Ultrasonic-assisted synthesized Cu-MOF-graphene oxide composites have also been used for trace-level nitrite determination in water samples, achieving a low detection limit of 1.47 nM. nih.gov

Here is a table summarizing some electrochemical sensing data:

AnalyteMaterialMethodDetection LimitLinear RangeReference
Pb(II)Au@CuBTCDPV1 nM/LNot specified nih.govfrontiersin.org
Pb(II)Zn/Cu-BTC-NH₂SWASV0.021 μg/LUp to 120 μg/L nih.gov
NitriteHKUST-1/RGOElectrochemical33 nM3–40000 μM rsc.org
NitriteCu-MOF-GO compositeElectrochemical1.47 nM1 × 10⁻⁸ to 1 × 10⁻⁴ M nih.gov

Chemiresistive Gas Sensors for Ammonia (B1221849) and Alcohols (e.g., Ethanol)

Cu-BTC and its composites have been explored for chemiresistive gas sensing, particularly for ammonia. Chemiresistive sensors based on Cu-BTC@rGO nanocomposites have been developed for room temperature ammonia detection. mdpi.comsciforum.netsciforum.netdntb.gov.ua These sensors leverage the properties of Cu-BTC for gas adsorption and the enhanced electrical conductivity provided by rGO. A Cu-BTC@rGO-10wt% composite sensor demonstrated excellent sensing properties for ammonia in the range of 10 ppm to 80 ppm, with a response time of 84 seconds and a recovery time of 125 seconds. mdpi.comsciforum.netsciforum.net The limit of detection was established as 10 ppm, which is below the maximum residue limit suggested by OSHA. mdpi.comsciforum.netsciforum.net The sensor also exhibited good stability for up to 30 days. mdpi.comsciforum.netsciforum.net

While Cu-based MOFs have shown electrochemical activity towards ethanol (B145695) oxidation rsc.org, specific research on chemiresistive gas sensing of ethanol using Cu-BTC was not prominently found in the provided search results.

Here is a table summarizing some chemiresistive sensing data for ammonia:

AnalyteMaterialSensing RangeResponse TimeRecovery TimeDetection LimitStabilityReference
AmmoniaCu-BTC@rGO-10wt%10-80 ppm84 s125 s10 ppmUp to 30 days mdpi.comsciforum.netsciforum.net

Mass-Sensitive and Work-Function-Based Gas Sensing Mechanisms

Cu-BTC thin films have been successfully employed as active elements in gas sensor devices utilizing mass-sensitive and work-function-based readouts. These complementary transduction mechanisms enable the detection of various gas molecules. Research has demonstrated the application of Cu-BTC for the detection of low parts per million (ppm) concentrations of different alcohols, including methanol, ethanol, 1-propanol, and 2-propanol, adsorbed into Cu-BTC thin films. acs.orgnih.gov

The gas adsorption mechanisms in Cu-BTC differ depending on the environmental conditions, particularly humidity. In dry air, the adsorption mechanism involves site-specific binding of alcohol molecules to the open metal sites within the Cu-BTC structure. acs.orgnih.gov Conversely, in humid air, the mechanism shifts to weak physisorption of analytes dissolved in surface-adsorbed water reservoirs. acs.orgnih.gov Under humid conditions, the sensitivity towards alcohols is generally decreased. acs.orgnih.gov Studies have investigated the influence of the length and geometry of alcohol chains (C1-C3) on sensing performance, revealing that in dry air, shorter chain alcohols are more readily adsorbed than longer ones. acs.orgnih.gov Work function-based sensing with Cu-BTC has also shown the ability to distinguish hydrocarbon molecules with similar chemical properties but different chain lengths. capes.gov.br

Detection of Explosive Compounds (e.g., TNT)

The porous structure and chemical properties of Cu-BTC make it a promising material for the detection of explosive compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT). acs.orgresearchgate.net Research has explored the development of Cu-BTC-based sensing platforms for TNT detection. For instance, the development of Anti-TNT@Cu-BTC MOF thin films has been reported for TNT sensing applications. researchgate.net The ability of MOFs, including Cu-BTC, to interact with nitroaromatic compounds like TNT through various mechanisms, such as fluorescence quenching or other signal transduction methods, forms the basis of these sensing applications. acs.orgrsc.org

Environmental Remediation and Purification

Cu-BTC has demonstrated significant potential in environmental remediation and purification processes, particularly in the removal of pollutants from water and fuels.

Adsorption-Based Removal of Dyes and Contaminants from Aqueous Media (e.g., Methyl Orange, Congo Red)

Cu-BTC is effective in removing organic dyes and other contaminants from contaminated water through adsorption. Studies have investigated the adsorption of anionic dyes like Methyl Orange and Congo Red using Cu-BTC. researchgate.netacs.orgresearchgate.net The adsorption capacities of Cu-BTC for these dyes have been reported to be significantly higher compared to some other types of MOFs and adsorbents. researchgate.net

Experimental studies on the adsorption of Methyl Orange and Congo Red on Cu-BTC have explored various parameters, including initial dye concentration, contact time, solution pH, and temperature. researchgate.net Adsorption isotherm models, such as Langmuir and Freundlich, have been used to describe the equilibrium adsorption behavior. researchgate.netresearchgate.net Kinetic studies, often following pseudo-second-order models, provide insights into the adsorption process rate. researchgate.netresearchgate.net The adsorption mechanisms are influenced by interactions such as electrostatic interactions and π-π stacking between the dye molecules and the Cu-BTC framework. researchgate.netacs.orgresearchgate.netmdpi.com For example, for Congo Red adsorption on modified Cu-MOFs, strong π-π and electrostatic interactions have been reported. researchgate.netresearchgate.net

DyeAdsorption Capacity (mg/g)Proposed Interaction Mechanisms
Methyl OrangeHigh (specific values vary)Electrostatic interactions, π-π stacking acs.orgmdpi.com
Congo RedHigh (specific values vary)π-π interactions, electrostatic interactions researchgate.netresearchgate.net

Deep Desulfurization of Fuels (e.g., Thiophenic Compounds)

The removal of sulfur-containing compounds, particularly thiophenic compounds, from fuels is crucial for reducing environmental pollution. Cu-BTC has been explored as an effective adsorbent for deep desulfurization. acs.orgacs.orgnih.govcapes.gov.br Studies have focused on the adsorption of thiophene (B33073), benzothiophene (B83047), and dibenzothiophene (B1670422), which are common refractory organosulfur compounds in transportation fuels. acs.org

Adsorption isotherms of thiophenic compounds on Cu-BTC in model fuels have been measured, showing favorable adsorption behavior. acs.org The adsorption capacity generally follows the order of increasing molecular size and complexity, with dibenzothiophene often showing higher adsorption compared to thiophene and benzothiophene under certain conditions. acs.org The adsorption strength of thiophenic compounds over Cu-BTC is primarily attributed to interactions between the conjugated π system of the thiophenes and the coordinatively unsaturated copper sites (CUS) on Cu-BTC, as well as interactions involving the lone pair of electrons on the sulfur atom. capes.gov.br The heat of adsorption values further support the strength of these interactions. acs.org Modifications, such as silver doping, have been shown to increase adsorption uptakes and selectivity for thiophene. acs.org

Thiophenic CompoundHeat of Adsorption (kJ/mol)Primary Interaction Mechanisms
Thiophene-21.99 acs.orgπ-M, σ-M interactions with CUS capes.gov.br
Benzothiophene-14.23 acs.orgπ-M, σ-M interactions with CUS capes.gov.br
Dibenzothiophene-37.34 acs.orgπ-M, σ-M interactions with CUS capes.gov.br

Membrane-Based Separations for Wastewater Treatment

Antimicrobial Properties

Cu-BTC exhibits antimicrobial properties, which are primarily attributed to the presence of copper ions within its structure. rsc.orgacs.orgnih.govnih.govmdpi.com Copper ions are known to cause damage to bacteria by disrupting their cell membranes and inducing oxidative stress. rsc.org Studies have demonstrated the effectiveness of Cu-BTC against a range of bacteria, including Gram-positive and Gram-negative strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.govnih.govmdpi.com

The antimicrobial activity of Cu-BTC can be influenced by its structure and the accessibility of the copper sites. acs.org Modified Cu-BTC materials, such as those incorporated into polyurethane foam or with exposed metal sites due to unique morphology, have shown enhanced antibacterial activities. acs.orgmdpi.com The leaching of copper ions from the MOF structure is considered a contributing factor to its antimicrobial efficacy. nih.gov

Bacterial StrainObserved Effect of Cu-BTCProposed Mechanism(s)
Escherichia coliInhibition of growth, cell damageCu²⁺ internalization, membrane disruption, oxidative stress rsc.org
Staphylococcus aureusInhibition of growth, cell damageCu²⁺ leaching, membrane disruption, oxidative stress rsc.orgnih.gov
Pseudomonas aeruginosaSignificant antibacterial activityCu²⁺ release, synergistic effects with other materials mdpi.com
Klebsiella pneumoniaeSignificant antibacterial activityCu²⁺ release, synergistic effects with other materials mdpi.com
Methicillin-resistant S. aureus (MRSA)Significant antibacterial activityCu²⁺ release, synergistic effects with other materials mdpi.com

Stability, Regeneration, and Durability of Cu Btc

Thermal Stability of the Cu-BTC Framework

The thermal stability of Cu-BTC is a critical parameter, particularly for applications that involve temperature swings, such as gas storage and catalysis. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal decomposition of this metal-organic framework.

Generally, Cu-BTC is considered to be thermally stable up to approximately 290-300°C in an inert atmosphere. rsc.orgaaqr.org TGA curves for Cu-BTC typically exhibit three distinct weight loss regions. The first weight loss, occurring between 50 and 110°C, is attributed to the removal of guest molecules, such as water and solvent, from the pores. rsc.org A second, more gradual weight loss is often observed between 110 and 290°C, corresponding to the loss of coordinated water molecules. rsc.org The final and most significant weight loss begins around 290°C, marking the decomposition of the organic linker and the collapse of the framework structure. rsc.orgaaqr.org

It is important to note that the hydration state of Cu-BTC can significantly influence its thermal stability. While the anhydrous form may be stable at higher temperatures, the hydrated version can exhibit irreversible decomposition at temperatures as low as 110°C.

Table 1: Thermal Stability Data for Cu-BTC

Temperature Range (°C) Event Weight Loss (%)
50 - 110 Loss of guest water/solvent molecules ~19.5
110 - 290 Loss of coordinated water molecules ~6

Hydrolytic and Water Stability under Humid Conditions

A significant challenge for the practical use of Cu-BTC is its limited stability in the presence of water and humidity. elsevierpure.comresearchgate.netacs.org The interaction with water molecules can lead to the hydrolysis of the metal-ligand bonds, causing a degradation of the crystalline structure.

Exposure of Cu-BTC to humid conditions or liquid water typically results in a rapid loss of crystallinity and porosity. acs.orgnih.gov Powder X-ray diffraction (PXRD) patterns of Cu-BTC after exposure to water often show a disappearance of the characteristic diffraction peaks, indicating a collapse of the framework. nih.govresearchgate.net This structural degradation is also reflected in a significant decrease in the Brunauer-Emmett-Teller (BET) surface area. For instance, after just one day of immersion in water, the original diffraction peaks of Cu-BTC can disappear, signifying a complete loss of structural integrity. nih.gov In some cases, a 93.3% reduction in specific surface area has been reported after only two hours of water exposure. acs.org

Interestingly, some studies have revealed a surprising stability of Cu-BTC under steam flow at high temperatures (around 150-200°C). This phenomenon is attributed to the rapid desorption of water molecules at these temperatures, which prevents the prolonged interaction required for the hydrolytic degradation of the framework.

The degradation mechanism is understood to involve the attack of water molecules on the copper centers, leading to the displacement of the trimesic acid linkers. researchgate.net Efforts to enhance the water stability of Cu-BTC include the introduction of hydrophobic functional groups or the creation of composite materials. acs.org

Table 2: Effect of Water Exposure on Cu-BTC Properties

Condition Observation Reference
Immersion in water for 1 day Complete loss of crystallinity (disappearance of XRD peaks) nih.gov
Immersion in water for 2 hours 93.3% reduction in BET surface area acs.org

Acid and Chemical Stability Investigations

The chemical stability of Cu-BTC in acidic and other chemical environments is another crucial factor for its application in diverse settings, such as flue gas treatment.

Research on the acid stability of unmodified Cu-BTC is limited, but studies on modified versions provide some insights. For example, an isopropanol-modified Cu-BTC was able to maintain its primary crystal structure and 83% of its initial BET surface area after being immersed in a dilute HCl solution (pH = 3) for 12 hours. acs.org

In the context of flue gas applications, the stability of Cu-BTC in the presence of SO2 and NO has been investigated. One study showed that exposure to a SO2/N2 mixture (10/90, V/V) for five days did not significantly affect the CO2 adsorption capacity of Cu-BTC. sjtu.edu.cn However, exposure to a NO/N2 mixture (10/90, V/V) under the same conditions led to a significant decrease in CO2 capacity, likely due to competitive adsorption of NO molecules. sjtu.edu.cn When a more realistic, lower concentration of NO was used (1/1000, V/V), no significant decrease in CO2 adsorption capacity was observed. sjtu.edu.cn These findings suggest a reasonable chemical stability of Cu-BTC in typical flue gas compositions, with the exception of high concentrations of competing gases like NO.

Structural Integrity After Adsorption-Desorption Cycling

For applications involving cyclic processes, such as pressure swing adsorption for gas separation, maintaining structural integrity after repeated adsorption and desorption is paramount. Cu-BTC has demonstrated good stability in this regard, particularly for CO2 capture.

Multiple studies have shown that Cu-BTC can undergo numerous CO2 adsorption-desorption cycles without a significant loss in its adsorption capacity. aaqr.org For example, one study reported that a synthesized Cu-BTC exhibited regenerative ability for up to five cycles. aaqr.org This indicates that the framework can withstand the mechanical and thermal stresses associated with the cycling process.

The preservation of the material's porosity after cycling is also a key indicator of its structural integrity. The BET surface area of Cu-BTC has been shown to remain relatively stable after multiple adsorption-desorption cycles. For instance, one study reported a BET surface area of 252.450 m²/g before adsorption and 242.260 m²/g after adsorption of methylene (B1212753) blue, indicating minimal change in the porous structure. researchgate.net

Table 3: CO2 Adsorption Capacity of Cu-BTC Over Multiple Cycles

Cycle Number Adsorption Capacity (mmol/g)
1 1.7
2 ~1.7
3 ~1.7
4 ~1.7

Regeneration Strategies and Reusability Studies

The ability to regenerate and reuse an adsorbent is crucial for its economic viability and environmental sustainability. Cu-BTC can be effectively regenerated, primarily through thermal treatment.

A common regeneration strategy involves heating the material under a flow of inert gas, such as nitrogen, to desorb the captured molecules. For the regeneration of Cu-BTC after CO2 adsorption, temperatures around 100°C are often employed. researchgate.netaaqr.org This relatively mild regeneration condition is advantageous as it requires less energy compared to other adsorbents that necessitate higher temperatures.

The reusability of Cu-BTC has been demonstrated in several studies. For CO2 capture, the material has been shown to maintain its adsorption capacity over multiple cycles with consistent performance. aaqr.org This robust reusability, coupled with effective regeneration strategies, underscores the potential of Cu-BTC for applications in gas separation and purification.

Challenges and Future Research Directions for Cu Btc

Enhancing Framework Stability and Durability for Real-World Applications

One of the primary challenges for Cu-BTC is its limited stability, particularly in the presence of moisture and certain chemicals. mdpi.comacs.orghep.com.cn Exposure to humid conditions can lead to structural degradation, loss of crystallinity, and a significant reduction in surface area and pore volume, which hinders its practical applications, such as gas separation in humid environments or aqueous phase catalysis. mdpi.comacs.org The underlying mechanism of this instability involves the breaking of Cu-BTC bonds and the formation of BTC-acid upon exposure to humidity. hep.com.cn

Future research directions aim to enhance the framework stability and durability of Cu-BTC. Strategies include post-synthetic modification with organosilicon linkers to create a hydrophobic layer that slows down the destruction by water molecules. mdpi.com Introducing high-valence metal ions or changing linker units to boost metal-linker bond strengths can also improve hydrothermal stability. researchgate.net The formation of core-shell structures, such as covering Cu-BTC with FeBTC nanoparticles, has shown promise in preventing decomposition under humid conditions. acs.orgresearchgate.net Another approach involves treating Cu-BTC with plasma-enhanced chemical vapor deposition of perfluorohexane (B1679568) to create a hydrophobic form that can withstand high humidity and even submersion in water. researchgate.net

Controlling Morphology and Nanostructure for Tailored Performance

The morphology and nanostructure of Cu-BTC significantly influence its performance in various applications. rsc.orgsemnan.ac.ir Controlling these aspects is crucial for tailoring its properties for specific uses. Challenges lie in achieving precise control over particle size, shape, and the formation of desired nanostructures during synthesis.

Future research focuses on developing synthesis methods that allow for better control over the morphology and nanostructure of Cu-BTC. Studies have shown that the metal-to-ligand molar ratio and solvent content can significantly control the morphology, leading to spherical to octahedral microparticles. semnan.ac.ir Microwave-assisted methods with different solvents and modulators have also been investigated to control crystallinity and morphology. researchgate.net High-pressure techniques have been explored for controlling the morphology and activity of MOF-derived Cu@C electrocatalysts, leading to the formation of shell-like nanostructures or sub-nanometer sized particles depending on the pressure. rsc.org Continuous solvothermal synthesis using microstructured mixers is being researched to produce smaller nanoparticles with better control over particle diameter. tandfonline.com

Advancements in Scalable and Sustainable Synthesis Methods

The conventional synthesis of Cu-BTC often involves long reaction times and the use of large amounts of organic solvents, which poses challenges for scalable and sustainable production. aaqr.orgnih.govresearchgate.net These factors increase production costs and environmental impact. researchgate.net

Future research is directed towards developing more scalable and sustainable synthesis methods for Cu-BTC. This includes exploring solvent-free methods that employ mechanical force to synthesize the MOF in shorter durations. aaqr.org Room-temperature synthesis methods that can operate at industrial scales are also being investigated. nih.gov Continuous manufacturing processes are highlighted as a relevant area for developing cleaner and sustainable MOF synthesis. rsc.org Evaluating and adopting green chemistry protocols, including using safer building blocks and reducing energy input, are crucial for environmentally friendly production. researchgate.netrsc.org

Developing Novel Functionalization and Hybridization Strategies

While Cu-BTC possesses inherent properties suitable for various applications, further functionalization and hybridization can enhance its performance and introduce new functionalities. Challenges include effectively incorporating desired functional groups or integrating Cu-BTC with other materials without compromising its structural integrity or porosity.

Future research focuses on developing novel strategies for functionalization and hybridization of Cu-BTC. This involves modifying the metal centers and organic linkers to incorporate additional properties, such as antimicrobial activity or improved biocompatibility. rsc.org Hybridizing Cu-BTC with other functional materials, such as carbon nanotubes or other MOFs, can lead to synergistic advantages for applications like sensing or catalysis. scielo.org.zasciopen.com For example, Cu-BTC/CNT composites have been used for the detection of lead ions. mdpi.com The integration of MOF coatings with other functional materials is an efficient approach to create new composites with enhanced properties for various applications. acs.org

Deeper Understanding of Structure-Property-Performance Relationships

A comprehensive understanding of the relationships between the structure, properties, and performance of Cu-BTC is essential for rational design and optimization for specific applications. Challenges lie in correlating atomic-level structural details with macroscopic performance and predicting the behavior of modified or hybridized Cu-BTC materials.

Future research aims to gain a deeper understanding of these relationships. Studies are focused on investigating the effect of metal oxidation state, site proximity, defect density, and ligand functionalization on catalytic rates and selectivities in MOFs with open-metal sites like Cu-BTC. rsc.org Machine learning approaches are being employed to analyze high-throughput computational screening data to reveal hidden structure-performance relationships and understand performance trends in applications like gas storage and separation. nih.gov This includes using models to identify important properties for porous and stable structures and investigating structural factors determining gas uptake capacity. nih.gov

Exploration of New Application Frontiers

Cu-BTC has shown promise in various applications, including gas adsorption, separation, and catalysis. acs.orgroyalsocietypublishing.orgaaqr.orgrsc.org Future research seeks to explore new and emerging application frontiers.

New application areas being explored for Cu-BTC include its use in advanced wound healing, where its integration into drug delivery systems like hydrogels and microneedle patches is being investigated for synergistic therapeutic effects and controlled release of copper ions. rsc.org Cu-BTC is also being explored as a potential therapeutic gas carrier, with studies focusing on its ability for reversible oxygen adsorption and desorption for potential biomedical applications. acs.org Its antifungal activity is also being investigated, showing potential as a biocidal material. royalsocietypublishing.org Furthermore, MOF-derived carbons from Cu-BTC are being explored for energy storage and electrochemical nitrogen reduction. rsc.org

Integration into Advanced Devices and Systems

Integrating Cu-BTC into advanced devices and systems is crucial for translating its properties into functional technologies. Challenges involve developing reliable and scalable integration strategies while maintaining the MOF's performance within the device architecture.

Future research is focused on integrating Cu-BTC into various advanced devices and systems. This includes its use as an active element in thin-film sensor devices for detecting gases and vapors, utilizing mass-sensitive and work-function-based readouts. acs.org Cu-BTC has been used in the fabrication of capacitive sensors grown directly onto copper substrates. mdpi.com The integration of copper-based MOFs into perovskite solar cells is being explored to enhance efficiency, stability, and charge transport. researchgate.net Developing strategies for integrating water-stable MOFs into electronic textiles for multifunctional sensing is also an area of research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Cu-BTC, and how do variations in synthesis parameters affect its structural properties?

  • Methodological Answer : Cu-BTC is typically synthesized via solvothermal or electrochemical methods. Key parameters include reaction time, temperature, solvent composition, and hydration/dehydration steps. For instance, solvothermal synthesis at 120°C for 12–24 hours yields high-purity Cu-BTC, while electrochemical methods (e.g., 5 V/SCE potential) enable green synthesis with tunable morphologies (e.g., block vs. plate structures). Hydration post-synthesis can increase BET surface area (up to 1,059 m²/g), while dehydration impacts thermal stability. Variations in electrolytes (e.g., TBATFB vs. NaNO₃) influence crystallinity and phase structure (3D vs. 1D frameworks) .

Q. Which characterization techniques are most effective for confirming the structural integrity and porosity of Cu-BTC?

  • Methodological Answer : A multi-technique approach is essential:

  • XRD : Confirms phase purity by matching experimental patterns with simulated data (e.g., peaks at 6.7°, 9.5°, 11.6°) .
  • FTIR : Identifies functional groups (e.g., C=O at 1721 cm⁻¹, O-H at 1240 cm⁻¹) and ligand coordination .
  • BET Analysis : Quantifies surface area and pore size distribution using N₂ adsorption isotherms .
  • SEM/TGA : Evaluates morphology and thermal stability (degradation onset ~240°C) .

Q. How do researchers determine the optimal regeneration temperature for Cu-BTC in gas adsorption applications?

  • Methodological Answer : Regeneration temperature is determined via isotherm reproducibility tests and thermal stability analysis. For CO₂ adsorption, temperatures between 100–150°C under vacuum are optimal, balancing adsorbent stability and energy efficiency. TGA data showing no structural collapse below 240°C supports this range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported BET surface area values for Cu-BTC synthesized via different methods?

  • Methodological Answer : Discrepancies arise from synthesis routes (e.g., solvothermal vs. electrochemical) and post-treatment steps. To address this:

  • Standardize hydration/dehydration protocols (e.g., 20-min hydration increases surface area by 15–20%) .
  • Cross-validate with independent techniques (e.g., XRD crystallinity vs. BET) .
  • Report detailed synthesis conditions (e.g., electrolyte type, applied potential) to enable direct comparison .

Q. What methodologies are recommended for designing Cu-BTC-based composites to enhance CO₂ capture efficiency?

  • Methodological Answer : Composite design focuses on synergistic effects:

  • Porous Carbon Integration : Mix Cu-BTC with activated carbon to improve CO₂/N₂ selectivity and mechanical stability.
  • Functionalization : Introduce amine groups (-NH₂) to enhance CO₂ chemisorption.
  • Characterization : Use gas adsorption tests (e.g., volumetric analysis at 1 bar, 298 K) and in-situ XRD to monitor structural stability under cycling .

Q. What experimental approaches are used to evaluate the stability of Cu-BTC in aqueous environments, and how can degradation be mitigated?

  • Methodological Answer : Stability is assessed via:

  • Hydrolysis Tests : Expose Cu-BTC to water for 24–72 hours, then analyze XRD for structural collapse (e.g., loss of 3D peaks).
  • Surface Modification : Coat Cu-BTC with hydrophobic polymers (e.g., PDMS) or integrate graphene oxide to reduce water affinity.
  • Post-Synthesis Annealing : Heat treatment at 150°C under inert gas to remove labile ligands and strengthen metal-carboxylate bonds .

Q. How can response surface methodology (RSM) be applied to optimize Cu-BTC modification for electrochemical sensing applications?

  • Methodological Answer : RSM via software like Design Expert 13 identifies optimal parameters (e.g., enrichment potential, modification quantity) by modeling interactions between variables. For triclosan detection, a central composite design (CCD) with 3–5 factors and ANOVA validation minimizes experimental runs while maximizing signal-to-noise ratios .

Q. What computational modeling strategies are employed to predict gas adsorption isotherms in Cu-BTC frameworks?

  • Methodological Answer : Grand Canonical Monte Carlo (GCMC) simulations and Density Functional Theory (DFT) are used to model adsorption sites and binding energies. Parameters like pore size (1 nm) and ligand functionalization are adjusted to match experimental CO₂ uptake data. Validation involves comparing simulated isotherms with gravimetric adsorption measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.